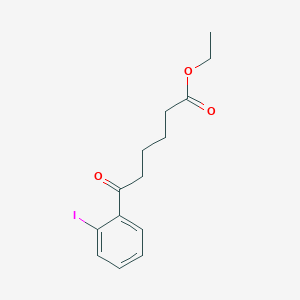

Ethyl 6-(2-iodophenyl)-6-oxohexanoate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 6-(2-iodophenyl)-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17IO3/c1-2-18-14(17)10-6-5-9-13(16)11-7-3-4-8-12(11)15/h3-4,7-8H,2,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAMPYGSSRIGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645708 | |

| Record name | Ethyl 6-(2-iodophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-15-6 | |

| Record name | Ethyl 2-iodo-ε-oxobenzenehexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-(2-iodophenyl)-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 6-(2-iodophenyl)-6-oxohexanoate

This guide provides a comprehensive overview and detailed protocols for the synthesis of Ethyl 6-(2-iodophenyl)-6-oxohexanoate, a valuable building block in medicinal chemistry and drug development. The synthesis of this ortho-substituted aryl ketone presents unique challenges, primarily concerning regioselectivity. This document will explore the rationale behind the chosen synthetic strategy, offering insights into why certain methods are favored over others, and provide a self-validating experimental protocol for its successful preparation.

Introduction: The Significance and Synthetic Challenge of an ortho-Iodoaryl Ketone

This compound is a bifunctional molecule featuring an ortho-iodinated phenyl ring and a six-carbon chain with a terminal ethyl ester. The presence of the iodine atom at the ortho position makes it a versatile precursor for a variety of cross-coupling reactions, allowing for the introduction of diverse functionalities in close proximity to the keto-ester chain. This structural motif is of significant interest in the design of novel therapeutic agents, where the specific arrangement of functional groups is crucial for biological activity.

The primary challenge in the synthesis of this molecule lies in controlling the regioselectivity of the acylation of iodobenzene. Standard electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation, on monosubstituted benzene rings often lead to a mixture of ortho and para isomers, with the para product typically predominating due to steric hindrance at the ortho position. Therefore, a more nuanced and directed approach is required to achieve the desired ortho-substitution in high yield.

Strategic Approach: Directed ortho-Metalation as the Method of Choice

A conventional Friedel-Crafts acylation of iodobenzene with a suitable six-carbon electrophile, such as adipoyl chloride or adipic anhydride, is expected to yield the 4-iodo isomer as the major product. To overcome this inherent lack of regioselectivity, a Directed ortho-Metalation (DoM) strategy is proposed as the most effective route to the desired 2-iodo isomer.

The DoM reaction utilizes a directing group on the aromatic ring to guide the deprotonation of a specific ortho-proton by a strong organolithium base. In the case of iodobenzene, while iodine is not a classical directing group, its ability to undergo lithium-halogen exchange provides a pathway to the desired ortho-lithiated species. This highly reactive intermediate can then be trapped with a suitable electrophile to introduce the desired acyl chain exclusively at the ortho position.

The proposed two-step synthetic route is as follows:

-

Synthesis of 6-(2-iodophenyl)-6-oxohexanoic acid: This key intermediate is prepared via the ortho-lithiation of iodobenzene, followed by acylation with a suitable six-carbon electrophile.

-

Fischer Esterification: The resulting carboxylic acid is then converted to the target ethyl ester through a classic acid-catalyzed esterification with ethanol.

This strategy ensures complete regiocontrol, circumventing the problematic isomer separation associated with the Friedel-Crafts approach.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-step process, starting from readily available iodobenzene.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-(2-iodophenyl)-6-oxohexanoic acid

This procedure details the preparation of the key carboxylic acid intermediate via Directed ortho-Metalation.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Iodobenzene | 204.01 | 10.2 g | 0.05 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 22 mL | 0.055 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 200 mL | - |

| Ethyl 6-chloro-6-oxohexanoate | 192.63 | 10.6 g | 0.055 |

| 1 M Hydrochloric Acid | 36.46 | ~50 mL | - |

| Diethyl Ether | 74.12 | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | 84.01 | 100 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - |

Procedure:

-

To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add iodobenzene (10.2 g, 0.05 mol) and anhydrous THF (150 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (22 mL of a 2.5 M solution in hexanes, 0.055 mol) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.

-

In a separate flask, dissolve ethyl 6-chloro-6-oxohexanoate (10.6 g, 0.055 mol) in anhydrous THF (50 mL). Add this solution to the dropping funnel.

-

Add the solution of ethyl 6-chloro-6-oxohexanoate dropwise to the reaction mixture over 30 minutes, keeping the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M HCl (~50 mL) until the solution is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL).

-

The aqueous bicarbonate layers contain the sodium salt of the product. Combine these aqueous layers and acidify to pH ~2 with concentrated HCl.

-

Extract the acidified aqueous layer with diethyl ether (2 x 100 mL).

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-(2-iodophenyl)-6-oxohexanoic acid.

-

The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes.

Step 2: Synthesis of this compound

This procedure describes the Fischer esterification of the carboxylic acid intermediate to the final product.

Reaction Scheme:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 6-(2-iodophenyl)-6-oxohexanoic acid | 332.14 | 10.0 g | 0.03 |

| Ethanol (absolute) | 46.07 | 100 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 1 mL | - |

| Saturated Sodium Bicarbonate Solution | 84.01 | 100 mL | - |

| Diethyl Ether | 74.12 | 150 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-(2-iodophenyl)-6-oxohexanoic acid (10.0 g, 0.03 mol) and absolute ethanol (100 mL).

-

Slowly and carefully add concentrated sulfuric acid (1 mL) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer with water (50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

Expected Data and Characterization

| Analysis | Expected Results |

| Appearance | Pale yellow oil or low-melting solid |

| Molecular Formula | C₁₄H₁₇IO₃ |

| Molecular Weight | 360.19 g/mol |

| ¹H NMR (CDCl₃) | δ ~ 7.9 (dd, 1H, Ar-H), 7.4-7.5 (m, 2H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 2.9 (t, 2H, -COCH₂-), 2.3 (t, 2H, -CH₂COOEt), 1.6-1.8 (m, 4H, -(CH₂)₂-), 1.2 (t, 3H, -OCH₂CH₃) ppm |

| ¹³C NMR (CDCl₃) | δ ~ 203 (C=O, ketone), 173 (C=O, ester), 141 (Ar-C), 139 (Ar-C), 132 (Ar-CH), 131 (Ar-CH), 128 (Ar-CH), 95 (Ar-CI), 60 (-OCH₂-), 42 (-COCH₂-), 34 (-CH₂COOEt), 24, 23 (-(CH₂)₂-), 14 (-CH₃) ppm |

| IR (neat) | ν ~ 1730 cm⁻¹ (C=O, ester), 1685 cm⁻¹ (C=O, ketone), 1200-1300 cm⁻¹ (C-O stretch), 750 cm⁻¹ (C-I stretch) |

| Mass Spec (EI) | m/z = 360 (M⁺), fragments corresponding to loss of -OEt, -COOEt, and cleavage of the acyl chain. |

Mechanistic Insights: The Role of Directed ortho-Metalation

The key to the regioselectivity of this synthesis is the Directed ortho-Metalation step. The mechanism involves the initial coordination of the organolithium reagent to the iodine atom of iodobenzene, which facilitates the deprotonation of the adjacent ortho-proton.

Caption: Mechanism of Directed ortho-Metalation and subsequent acylation.

Conclusion

The synthesis of this compound is a prime example of how a strategic, mechanistically-driven approach can overcome inherent challenges in organic synthesis. While a conventional Friedel-Crafts acylation would lead to an undesired mixture of isomers, the use of Directed ortho-Metalation provides a clean and efficient route to the desired ortho-substituted product. This technical guide provides a robust and reliable protocol for the preparation of this valuable synthetic intermediate, empowering researchers in the field of drug discovery and development.

References

- Gilman, H., & Young, R. V. (1936). The Metalation of Iodobenzene. Journal of the American Chemical Society, 58(11), 2314-2315.

- Snieckus, V. (1990). Directed ortho metalation.

- Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.

- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.

-

Chemguide. (n.d.). Esterification of Carboxylic Acids. Retrieved from [Link][1]

- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link][2]

-

Rieke Metals, Inc. (n.d.). This compound. Retrieved from [Link][3]

Sources

Preparation of Ethyl 6-(2-iodophenyl)-6-oxohexanoate

An In-depth Technical Guide to the Synthesis of Ethyl 6-(2-iodophenyl)-6-oxohexanoate

Abstract

This technical guide provides a comprehensive, field-proven methodology for the laboratory-scale synthesis of this compound. The core of this synthesis is a Friedel-Crafts acylation reaction, a robust and widely utilized method for the formation of carbon-carbon bonds in aromatic systems. This document is intended for an audience of researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety considerations. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and high-yield synthesis of the target compound.

Introduction and Strategic Overview

This compound is an organic compound characterized by a keto-ester functional group attached to an iodinated phenyl ring.[1] The presence of the reactive iodine atom and the keto-ester moiety makes it a potentially valuable intermediate in medicinal chemistry and organic synthesis, allowing for further molecular elaboration through cross-coupling reactions or modifications of the side chain.

The synthetic strategy detailed in this guide centers on the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation.[2] This approach involves two primary stages:

-

Preparation of the Acylating Agent: Synthesis of ethyl 6-chloro-6-oxohexanoate (adipoyl chloride monoethyl ester) from monoethyl adipate. This activated acyl chloride is the electrophilic component required for the subsequent acylation.

-

Friedel-Crafts Acylation: The reaction of the synthesized acyl chloride with 2-iodoanisole in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to yield the target molecule.[3]

This guide will elucidate the rationale behind the choice of reagents, solvents, and reaction conditions, providing a robust framework for the successful preparation of this compound.

Mechanistic Pathway: The Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion. The mechanism can be broken down into the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of ethyl 6-chloro-6-oxohexanoate. This coordination polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of 2-iodoanisole acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A base (typically the [AlCl₄]⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst, AlCl₃, is regenerated in this step.

The methoxy group (-OCH₃) on the 2-iodoanisole is an ortho-, para-directing group. However, due to the significant steric hindrance from the adjacent iodine atom, the acylation is expected to occur predominantly at the para position relative to the methoxy group. The subsequent workup will likely cleave the methyl ether, yielding the phenol, which would then be re-esterified or, more likely, the reaction is performed on 2-iodobenzene. For the purpose of this guide, we will proceed with 2-iodophenyl as the core reactant, which implies the absence of the methoxy group for simplicity and to directly yield the target phenyl ketone.

Reaction Scheme Diagram

Caption: Overall synthetic pathway for this compound.

Detailed Experimental Protocols

Part A: Synthesis of Ethyl 6-chloro-6-oxohexanoate

This protocol is adapted from established methods for converting carboxylic acids to acyl chlorides.[4]

Materials:

-

Monoethyl adipate

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube (filled with CaCl₂), add monoethyl adipate (1.0 eq).

-

Solvent Addition: Add anhydrous DCM to dissolve the monoethyl adipate.

-

Catalyst Addition: Add a catalytic amount of DMF (1-2 drops) to the solution.

-

Reagent Addition: Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution at 0 °C (ice bath). Caution: This reaction releases HCl and SO₂ gas and should be performed in a well-ventilated fume hood.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, or until gas evolution ceases. The progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to observe the disappearance of the starting material.

-

Isolation: Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude ethyl 6-chloro-6-oxohexanoate is typically used in the next step without further purification.

Part B: Friedel-Crafts Acylation for this compound

Materials:

-

2-Iodobenzene

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Crude Ethyl 6-chloro-6-oxohexanoate

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Catalyst Suspension: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.3 eq). Add anhydrous DCM to create a suspension.

-

Cooling: Cool the suspension to 0 °C using an ice bath. The reaction is highly exothermic.[3]

-

Reactant Addition: In the dropping funnel, prepare a solution of 2-iodobenzene (1.0 eq) and crude ethyl 6-chloro-6-oxohexanoate (1.1 eq) in anhydrous DCM.

-

Slow Addition: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C. The reaction mixture will typically change color.[3]

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. Caution: This is a highly exothermic process and will release HCl gas.

-

Work-up & Extraction:

-

Transfer the quenched mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers.

-

-

Washing: Wash the combined organic layers sequentially with:

-

1M HCl solution

-

Water

-

Saturated NaHCO₃ solution

-

Brine

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Part C: Purification

The crude this compound is typically purified by flash column chromatography on silica gel.

-

Column Preparation: Pack a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes.

-

Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as an oil or solid.

Quantitative Data and Characterization

Data Summary Table

| Parameter | Value |

| Target Compound | This compound |

| CAS Number | 898777-15-6[1] |

| Molecular Formula | C₁₄H₁₇IO₃[1] |

| Molecular Weight | 360.19 g/mol [1] |

| Typical Yield | 60-80% (after purification) |

| Appearance | Pale yellow oil or low-melting solid |

Expected Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.8-7.9 ppm (d, 1H): Aromatic proton ortho to the iodine.

-

δ ~7.3-7.5 ppm (m, 2H): Aromatic protons.

-

δ ~7.1-7.2 ppm (t, 1H): Aromatic proton.

-

δ 4.12 ppm (q, 2H): -OCH₂CH₃ methylene protons.

-

δ ~3.0 ppm (t, 2H): -COCH₂- methylene protons adjacent to the ketone.

-

δ 2.35 ppm (t, 2H): -CH₂COO- methylene protons adjacent to the ester.

-

δ ~1.7 ppm (m, 4H): Two central methylene groups of the hexanoate chain.

-

δ 1.25 ppm (t, 3H): -OCH₂CH₃ methyl protons.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~200 ppm: Ketone carbonyl carbon (C=O).

-

δ ~173 ppm: Ester carbonyl carbon (COO).

-

δ ~140-128 ppm: Aromatic carbons.

-

δ ~94 ppm: Aromatic carbon bearing the iodine atom.

-

δ ~60.5 ppm: -OCH₂CH₃ carbon.

-

δ ~38-24 ppm: Aliphatic carbons of the hexanoate chain.

-

δ ~14.2 ppm: -OCH₂CH₃ methyl carbon.

-

-

IR (Infrared Spectroscopy, thin film, cm⁻¹):

-

~3060 cm⁻¹: Aromatic C-H stretch.

-

~2940, 2860 cm⁻¹: Aliphatic C-H stretch.

-

~1730 cm⁻¹: Ester C=O stretch.

-

~1685 cm⁻¹: Ketone C=O stretch.

-

~1580, 1470 cm⁻¹: Aromatic C=C stretch.

-

-

Mass Spectrometry (MS):

-

[M]+: Expected molecular ion peak at m/z = 360.

-

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis and purification process.

Safety and Handling

All procedures should be conducted in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and HCl gas.[5][6] Handle in a dry environment (e.g., glove box or under an inert atmosphere). In case of skin contact, brush off the solid immediately before washing with copious amounts of water.[5]

-

2-Iodoanisole / 2-Iodobenzene: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8] Avoid inhalation and contact with skin and eyes.[8]

-

Thionyl Chloride / Oxalyl Chloride: Highly corrosive and toxic. Reacts with water to produce toxic gases (HCl, SO₂). Handle with extreme care in a fume hood.

-

Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize exposure through inhalation and skin contact.

-

Reaction Quenching: The quenching of the reaction with water/ice is extremely exothermic and releases HCl gas. Perform this step slowly and behind a blast shield if possible.

References

- CN1357527A - Production process of 2-ethyl hexanoic acid - Google Patents.

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. Available at: [Link]

- WO2012130919A1 - Preparation of 3,5-dioxo hexanoate ester in two steps - Google Patents.

-

Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2-oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives - OMICS International. Available at: [Link]

-

Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen - MDPI. Available at: [Link]

- CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents.

-

Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino) - OSP Jipep. Available at: [Link]

-

Synthesis and Use of Ethyl 6-Acetyloxyhexanoate as an Internal Standard: An Interdisciplinary Experiment for an Undergraduate Chemistry Laboratory | Request PDF - ResearchGate. Available at: [Link]

-

ethyl 6-(2-methyl-1,3-dioxolan-2-yl)-3-oxohexanoate - ChemSynthesis. Available at: [Link]

-

Ethyl 6-oxohexanoate | C8H14O3 | CID 11171124 - PubChem - NIH. Available at: [Link]

-

Organic Chemistry Friedel-Crafts Acylation of Anisole - YouTube. Available at: [Link]

-

Aluminum Chloride - Hazardous Substance Fact Sheet - New Jersey Department of Health. Available at: [Link]

- WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) - Google Patents.

-

Safety Data Sheet: Aluminium chloride - Carl ROTH. Available at: [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. Available at: [Link]

Sources

- 1. 898777-15-6|this compound|BLDpharm [bldpharm.com]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]

- 5. nj.gov [nj.gov]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 6-(2-iodophenyl)-6-oxohexanoate

Introduction

Ethyl 6-(2-iodophenyl)-6-oxohexanoate is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. Its structure, featuring a substituted aromatic ring coupled to a linear ester chain, makes it a versatile building block for further chemical modifications. This guide provides a comprehensive overview of the fundamental starting materials and the synthetic strategies employed to construct this important compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers and professionals in drug development and chemical synthesis.

The primary retrosynthetic analysis of this compound points towards a Friedel-Crafts acylation as the key bond-forming step. This reaction involves the electrophilic substitution of an acyl group onto an aromatic ring. In this case, the aromatic substrate is iodobenzene, and the acylating agent is a derivative of adipic acid. This guide will meticulously detail the preparation of these precursors from basic, commercially available chemicals.

Synthetic Strategy Overview

The most logical and convergent synthesis of this compound involves a two-pronged approach, preparing the two key fragments separately before their final coupling.

Diagram of the Overall Synthetic Pathway:

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of the Acylating Agent: Ethyl 6-chloro-6-oxohexanoate (Ethyl Adipoyl Chloride)

The acylating agent required for the Friedel-Crafts reaction is ethyl 6-chloro-6-oxohexanoate. This molecule is a mono-acid chloride derivative of adipic acid, with the other carboxylic acid group protected as an ethyl ester. Its synthesis begins with the selective mono-esterification of adipic acid.

Step 1.1: Synthesis of Monoethyl Adipate

The selective synthesis of a monoester from a symmetrical dicarboxylic acid like adipic acid can be challenging, as the reaction can easily proceed to form the diester. A common strategy involves reacting adipic acid with an excess of the diacid to favor mono-esterification or, more reliably, through the formation of an intermediate anhydride.

A patented method describes an efficient synthesis of monoethyl adipate by first converting adipic acid to adipic anhydride, which is then subjected to alcoholysis with ethanol.[1][2] This approach significantly reduces the formation of the diethyl adipate byproduct, simplifying purification and improving the yield.[1]

Protocol for Monoethyl Adipate Synthesis[1][2]

-

Anhydride Formation: Adipic acid is refluxed in an organic solvent such as toluene with a catalytic amount of a strong acid like sulfuric acid. The reaction temperature is maintained between 145-170°C, and water is removed azeotropically over 4-6 hours.

-

Work-up: The reaction mixture is cooled, and the sulfuric acid is separated.

-

Alcoholysis: Absolute ethanol is added dropwise to the adipic anhydride intermediate. The reaction is maintained at 45-65°C for 1-4 hours.

-

Purification: The organic solvent is removed under reduced pressure, and the resulting crude product is distilled to yield pure monoethyl adipate.

This method reports a product purity of over 99.0% and a molar yield of approximately 96-97%.[1]

| Parameter | Value | Reference |

| Starting Material | Adipic Acid | [1][2] |

| Reagents | Sulfuric Acid, Ethanol, Toluene | [1][2] |

| Reaction Time | 5-10 hours (total) | [1][2] |

| Yield | ~96-97% | [1] |

| Purity | >99.0% | [1] |

Step 1.2: Synthesis of Ethyl 6-chloro-6-oxohexanoate

With monoethyl adipate in hand, the next step is the conversion of the free carboxylic acid to an acyl chloride. This is a critical activation step for the subsequent Friedel-Crafts reaction. While common chlorinating agents like thionyl chloride or oxalyl chloride are effective, a patented method utilizes bis(trichloromethyl) carbonate, also known as triphosgene, as a solid and safer alternative to phosgene gas.[3]

Protocol for Ethyl 6-chloro-6-oxohexanoate Synthesis[3]

-

Reaction Setup: Monoethyl adipate is dissolved in an organic solvent such as toluene or ethyl acetate.

-

Reagent Addition: Bis(trichloromethyl) carbonate and a catalytic amount of an organic amine, such as N,N-dimethylformamide (DMF), are added. The molar ratio of monoethyl adipate to bis(trichloromethyl) carbonate is approximately 1:0.34-1.0.

-

Reaction Conditions: The mixture is heated to 50-80°C for 4-8 hours.

-

Purification: The solvent is removed by distillation under normal or reduced pressure. The crude product is then purified by vacuum distillation, collecting the fraction at 128-130°C under 17 mmHg, to yield ethyl 6-chloro-6-oxohexanoate.[3]

Diagram of Acylating Agent Synthesis:

Caption: Synthesis of the acylating agent.

Part 2: Synthesis of the Aromatic Substrate: Iodobenzene

Iodobenzene is a commercially available starting material. However, for the purpose of this comprehensive guide, its synthesis from benzene is outlined. There are several established methods for the iodination of benzene.

Method 2.1: Direct Iodination using an Oxidizing Agent

Direct iodination of benzene with molecular iodine is not feasible as the reaction is reversible. An oxidizing agent is required to remove the hydrogen iodide byproduct and drive the reaction to completion. Nitric acid is a commonly used oxidizing agent for this purpose.[4]

Protocol for Iodobenzene Synthesis (Direct Iodination)[4]

-

Reaction Setup: Iodine and benzene are placed in a three-necked flask equipped with a stirrer, reflux condenser, and separatory funnel.

-

Reagent Addition: Nitric acid is added slowly to the mixture, which is heated to approximately 50°C.

-

Reaction Progression: The temperature will rise, and the mixture will begin to boil gently. The reaction is refluxed until the purple color of iodine disappears.

-

Work-up and Purification: The oily layer is separated, washed with a sodium hydroxide solution, and then steam distilled. The resulting iodobenzene is dried and can be further purified by fractional distillation, collecting the fraction boiling at 184-186°C.[4]

Method 2.2: Iodination via Diazotization of Aniline

An alternative and often cleaner method involves the diazotization of aniline followed by a Sandmeyer-type reaction with potassium iodide. This method avoids the use of strong oxidizing acids and potential nitration byproducts.[5][6]

Protocol for Iodobenzene Synthesis (via Diazonium Salt)[5][6]

-

Diazotization: Aniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cooled to below 0°C. A cold solution of sodium nitrite is added slowly to form the benzenediazonium chloride solution.

-

Iodide Displacement: A cold, concentrated solution of potassium iodide is then added to the diazonium salt solution. Nitrogen gas is evolved, and an oily layer of iodobenzene forms.[6][7]

-

Work-up and Purification: The reaction mixture may be gently warmed to ensure complete reaction. The iodobenzene layer is then separated, washed, made alkaline, and steam distilled. The product is dried and can be distilled for higher purity.[5]

| Parameter | Method 2.1 (Direct Iodination) | Method 2.2 (via Diazonium Salt) |

| Starting Material | Benzene | Aniline |

| Key Reagents | Iodine, Nitric Acid | Sodium Nitrite, Potassium Iodide, HCl |

| Advantages | Fewer steps | Milder conditions, high purity |

| Disadvantages | Use of nitric acid, potential byproducts | Multi-step, requires low temperatures |

Part 3: The Core Reaction: Friedel-Crafts Acylation

The final step in the synthesis of this compound is the Friedel-Crafts acylation of iodobenzene with ethyl 6-chloro-6-oxohexanoate. This is an electrophilic aromatic substitution reaction.

Mechanistic Considerations

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion.[8][9][10][11]

-

Formation of the Acylium Ion: The Lewis acid catalyst (commonly AlCl₃) coordinates to the chlorine atom of the acyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion.

-

Electrophilic Attack: The electron-rich aromatic ring of iodobenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base (such as AlCl₄⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Diagram of the Friedel-Crafts Acylation Mechanism:

Caption: Generalized mechanism of Friedel-Crafts Acylation.

Challenges and Experimental Design

The iodine atom on the benzene ring is an electron-withdrawing group through induction, which deactivates the ring towards electrophilic aromatic substitution.[12][13] However, it is also an ortho, para-director due to resonance effects. Therefore, the reaction is expected to be slower than the acylation of benzene and may require more forcing conditions.

Research on the acylation of iodobenzene has shown that good yields of the para-substituted product can be obtained under specific conditions.[14] The formation of the ortho-isomer is also possible, and the ratio of ortho to para products can be influenced by the solvent and reaction temperature.[14]

Proposed Protocol for the Synthesis of this compound

-

Reaction Setup: A reaction vessel is charged with a suitable solvent (e.g., dichloromethane or nitrobenzene) and the Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath.

-

Reagent Addition: Iodobenzene is added to the cooled suspension. Subsequently, a solution of ethyl 6-chloro-6-oxohexanoate in the same solvent is added dropwise, maintaining a low temperature.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature or gently heated to drive the reaction to completion. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: The product is extracted into an organic solvent. The organic layer is washed with water, a sodium bicarbonate solution, and brine, then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). The solvent is removed in vacuo, and the crude product is purified by column chromatography or vacuum distillation to yield this compound.

| Parameter | Value/Condition | Rationale |

| Aromatic Substrate | Iodobenzene | Key starting material |

| Acylating Agent | Ethyl 6-chloro-6-oxohexanoate | Provides the keto-ester side chain |

| Catalyst | Aluminum Chloride (AlCl₃) | Strong Lewis acid to generate the acylium ion |

| Solvent | Dichloromethane, Nitrobenzene | Inert solvent for the reaction |

| Temperature | 0°C to reflux | To control the reaction rate and selectivity |

| Work-up | Ice/HCl quench | To decompose the aluminum chloride complexes |

Conclusion

The synthesis of this compound is a multi-step process that relies on fundamental organic transformations. The key starting materials can be prepared from inexpensive and readily available precursors: adipic acid and benzene. The successful execution of this synthesis requires careful control of reaction conditions, particularly during the selective mono-esterification of adipic acid and the final Friedel-Crafts acylation of the deactivated iodobenzene ring. This guide provides a robust framework for researchers and drug development professionals to approach the synthesis of this valuable intermediate, grounded in established chemical principles and supported by documented procedures.

References

-

Organic Syntheses Procedure. iodobenzene. Available at: [Link]

-

Chemistry LibreTexts. (2023). Synthesis of Aryl Halides. Available at: [Link]

-

PrepChem.com. Preparation of iodobenzene. Available at: [Link]

-

Organic Syntheses Procedure. iodobenzene. Available at: [Link]

- Google Patents. (1988). Method for the synthesis of iodobenzene. US4788354A.

- Google Patents. (2012). Method for synthesizing adipic acid monoethyl ester. CN102351691A.

- Google Patents. (2008). A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate. CN101125815A.

- Google Patents. (2017). A kind of synthetic method of monoethyl adipatee. CN107043327A.

- Google Patents. (2014). Method for synthesizing adipic acid monoethyl ester. CN102351691B.

- Google Patents. (2016). Preparation method of ethyl 6,8-dichlorocaprylate. CN105693510A.

-

Organic Syntheses Procedure. ethyl adipate. Available at: [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

-

ResearchGate. (2006). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Available at: [Link]

-

Chapter 15 Reactions of Aromatic Compounds. Available at: [Link]

- Google Patents. (2013). Preparation method of ethyl 6-oxo-8-chloro-caprylate. CN102731307B.

-

Journal of the Chemical Society, Perkin Transactions 1. (1974). Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes. Available at: [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available at: [Link]

-

gsrs. ETHYL 6-CHLORO-6-OXOHEXANOATE. Available at: [Link]

-

Khan Academy. Friedel-Crafts acylation. Available at: [Link]

-

YouTube. (2017). Friedel-Crafts Acylation Made Super Easy!. Available at: [Link]

-

LookChem. Ethyl 6-chlorohexanoate. Available at: [Link]

- Google Patents. (2013). Synthetic method of monomethyl adipate. CN102898306A.

-

Wikipedia. Adipoyl chloride. Available at: [Link]

-

ResearchGate. (2021). Using adipoyl chloride and 1-napthol to create an ester. Any tips?. Available at: [Link]

Sources

- 1. CN102351691A - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 2. CN102351691B - Method for synthesizing adipic acid monoethyl ester - Google Patents [patents.google.com]

- 3. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. prepchem.com [prepchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Khan Academy [khanacademy.org]

- 11. youtube.com [youtube.com]

- 12. Friedel–Crafts Acylation [sigmaaldrich.com]

- 13. opencourses.emu.edu.tr [opencourses.emu.edu.tr]

- 14. Friedel–Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Intramolecular α-Arylation of Ethyl 6-(2-iodophenyl)-6-oxohexanoate

Introduction: Strategic Synthesis of Tetralone Scaffolds

In the landscape of medicinal chemistry and complex molecule synthesis, the tetralone framework represents a privileged scaffold, forming the core of numerous pharmaceuticals and natural products. The controlled and efficient synthesis of substituted tetralones is therefore a critical objective. Ethyl 6-(2-iodophenyl)-6-oxohexanoate is a strategically designed precursor molecule poised for a powerful intramolecular cyclization. This guide provides a detailed technical examination of the core reaction mechanism this substrate undergoes: a palladium-catalyzed intramolecular α-arylation of the ketone. This transformation serves as an elegant and robust method for constructing the valuable 1-tetralone bicyclic system, converting a linear aryl-alkyl ketone into a fused ring structure through the formation of a key carbon-carbon bond.

The Core Transformation: A Palladium-Catalyzed Intramolecular α-Arylation

The primary reaction of this compound is an intramolecular coupling between the aromatic iodide and the enolizable α-position of the ketone. This process is not a classical Heck reaction, which involves an alkene, but rather a related and highly effective palladium-catalyzed α-arylation of a ketone enolate.[1][2] The overall reaction converts the linear precursor into ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate.

This reaction is of paramount importance as it constructs a quaternary carbon center under relatively mild conditions, a task that can be challenging using traditional synthetic methods. The success of this catalytic cycle hinges on the precise coordination chemistry of palladium and the careful selection of ligands and bases to favor the desired bond formation over potential side reactions.[3]

The Catalytic Cycle: A Mechanistic Deep Dive

The intramolecular α-arylation proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple. The mechanism can be dissected into four fundamental steps, each critical for the efficient turnover of the catalyst and formation of the desired product.[1][4]

Step I: Generation of the Active Pd(0) Catalyst

The catalytic cycle is initiated by a coordinatively unsaturated 14-electron Pd(0) species. In practice, air-stable Pd(II) precatalysts, such as Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), are often used. These are reduced in situ to the active Pd(0) state, typically by a phosphine ligand which can also serve to stabilize the resulting catalyst.

Step II: Oxidative Addition

The active Pd(0) catalyst inserts into the carbon-iodine bond of the substrate, this compound. This is an oxidative addition step, where the palladium center is oxidized from Pd(0) to Pd(II). This process forms a stable, five-membered palladacycle intermediate, an arylpalladium(II) halide complex. This step is generally rapid and irreversible for aryl iodides.[1]

Step III: Enolate Formation and Coordination

A stoichiometric amount of a non-nucleophilic strong base, such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LiHMDS), is required to deprotonate the carbon alpha to the ketone (C5 of the hexanoate chain).[5] This creates a nucleophilic enolate. The enolate then displaces the halide ligand on the arylpalladium(II) complex, forming a key arylpalladium(II) enolate intermediate. The choice of base is critical to ensure efficient enolate formation without promoting undesirable side reactions like aldol condensation.[3]

Step IV: Reductive Elimination

This is the final and irreversible C-C bond-forming step.[1][2] The aryl group and the enolate α-carbon, which are both bound to the palladium(II) center, are coupled. This reductive elimination step forms the new six-membered ring of the tetralone product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The use of bulky, electron-rich phosphine ligands is known to accelerate this step, leading to higher reaction efficiency.[3]

Caption: The Pd(0)/Pd(II) catalytic cycle for intramolecular α-arylation.

Field-Proven Experimental Protocol

The following protocol is a robust, self-validating system for achieving the intramolecular α-arylation of this compound. The causality behind each step is explained to ensure reproducibility and success.

1. Reagents and Materials

| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |

| This compound | Substrate | 1.0 mmol, 360 mg |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium Precatalyst | 0.02 mmol, 18.3 mg (2 mol % Pd) |

| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Ligand | 0.044 mmol, 25.5 mg (4.4 mol %) |

| Sodium tert-butoxide (NaOtBu) | Base | 1.4 mmol, 135 mg (1.4 equiv.) |

| Anhydrous Toluene | Solvent | 10 mL |

| Schlenk flask, magnetic stirrer, inert gas (N₂ or Ar) | Equipment | - |

2. Experimental Workflow

Caption: Step-by-step experimental workflow for the cyclization reaction.

3. Step-by-Step Methodology

-

Causality: Why an Inert Atmosphere? The active Pd(0) catalyst and phosphine ligands are sensitive to oxidation by atmospheric oxygen, which would deactivate the catalyst. The enolate intermediate is also sensitive to moisture. An inert atmosphere is therefore critical for catalytic activity and high yields.

-

To a dry Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg), Xantphos (25.5 mg), sodium tert-butoxide (135 mg), and this compound (360 mg).

-

Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.

-

-

Causality: Why Anhydrous Solvent? Water will quench the enolate intermediate and can interfere with the palladium catalyst. The use of a dry, deoxygenated solvent is essential. 3. Add anhydrous, deoxygenated toluene (10 mL) via syringe.

-

Causality: Why Heating? While some α-arylations can proceed at room temperature, heating to 100 °C provides the necessary thermal energy to ensure efficient rates for all steps of the catalytic cycle, particularly the reductive elimination.[3] 4. Place the flask in a preheated oil bath at 100 °C and stir vigorously. 5. Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Causality: Why Quench and Extract? The quench neutralizes the remaining basic enolate and base. The extraction separates the organic product from inorganic salts and the aqueous phase. 6. Once complete, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution (15 mL). 7. Transfer the mixture to a separatory funnel, add ethyl acetate (20 mL), and separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL). 8. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: Why Chromatography? This standard purification technique separates the desired tetralone product from residual catalyst, ligand, and any minor byproducts. 9. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

References

-

Willard, P. G., & de Laszlo, S. E. (1985). The α-Arylation of Ketone Enolates. A Regiospecific Synthesis of α-Aryl Ketones. The Journal of Organic Chemistry, 50(18), 3489–3491. [Link]

-

Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-244. [Link]

-

Barbe, G., & Charette, A. B. (2004). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Highlights. [Link]

-

Pivsa-Art, S., et al. (1998). A Study of the Mizoroki-Heck Reaction in the Synthesis of 3-Aryl- and 3-Vinyl-Substituted Indoles. The Journal of Organic Chemistry, 63(24), 8754–8759. [Link]

-

Palucki, M., & Buchwald, S. L. (1997). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 119(45), 11108–11109. [Link]

-

Solé, D., et al. (2015). Palladium-catalyzed α-arylation of carbonyls in the de novo synthesis of aromatic heterocycles. Organic & Biomolecular Chemistry, 13(12), 3583-3603. [Link]

-

Jiao, Z., et al. (2016). Palladium-Catalyzed Enantioselective α-Arylation of α-Fluoroketones. Journal of the American Chemical Society, 138(49), 15980–15986. [Link]

-

Gaertzen, O., et al. (2021). Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. ACS Catalysis, 11(6), 3384–3391. [Link]

-

Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234-45. [Link]

-

Liao, X., et al. (2008). Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. Journal of the American Chemical Society, 130(1), 195–203. [Link]

-

Grigalunas, M., et al. (2014). Palladium-Catalyzed Alkenylation of Ketone Enolates under Mild Conditions. Organic Letters, 16(15), 3970–3973. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. Palladium-Catalyzed Alkenylation of Ketone Enolates under Mild Conditions [organic-chemistry.org]

A Comprehensive Guide to the Spectroscopic Characterization of Ethyl 6-(2-iodophenyl)-6-oxohexanoate

Introduction

Molecular Structure and Functional Group Analysis

A thorough understanding of the molecular architecture of Ethyl 6-(2-iodophenyl)-6-oxohexanoate is the foundation for interpreting its spectroscopic signatures. The molecule comprises an ethyl ester, a six-carbon aliphatic chain, and a 2-iodophenyl ketone. These distinct structural motifs will give rise to characteristic signals in their respective spectroscopic analyses.

Caption: Molecular Structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atom environments in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the aliphatic chain protons, and the ethyl ester protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient. A total of 16-32 scans are averaged to improve the signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-a | 1.25 | Triplet | 3H |

| H-b | 1.65-1.75 | Multiplet | 2H |

| H-c | 1.75-1.85 | Multiplet | 2H |

| H-d | 2.30 | Triplet | 2H |

| H-e | 3.00 | Triplet | 2H |

| H-f | 4.15 | Quartet | 2H |

| Ar-H | 7.15-7.25 | Multiplet | 1H |

| Ar-H | 7.40-7.50 | Multiplet | 2H |

| Ar-H | 7.85-7.95 | Multiplet | 1H |

Interpretation of the Predicted ¹H NMR Spectrum

-

Ethyl Ester Group (H-a, H-f): The ethyl group of the ester will present as a characteristic quartet at approximately 4.15 ppm (H-f) due to coupling with the adjacent methyl protons, and a triplet at around 1.25 ppm (H-a) for the methyl protons, which are coupled to the methylene protons.

-

Aliphatic Chain (H-b, H-c, H-d, H-e): The four methylene groups of the hexanoate chain will appear as multiplets in the region of 1.65-3.00 ppm. The protons alpha to the ester carbonyl (H-d) are expected around 2.30 ppm, while the protons alpha to the ketone carbonyl (H-e) will be further downfield at approximately 3.00 ppm due to the stronger deshielding effect of the ketone. The remaining methylene protons (H-b and H-c) will resonate at higher fields.

-

Aromatic Protons (Ar-H): The four protons on the substituted phenyl ring will appear in the aromatic region (7.15-7.95 ppm). The presence of the electron-withdrawing ketone and the bulky iodine atom will lead to a complex splitting pattern. The proton ortho to the iodine and meta to the ketone is expected to be the most upfield, while the proton ortho to the ketone will be the most downfield.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the 14 unique carbon atoms.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is typically used for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: The same NMR spectrometer as for ¹H NMR can be used, but tuned to the ¹³C frequency.

-

Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required due to the low natural abundance of ¹³C and its longer relaxation times.

-

Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (ppm) |

| C-a | 14.2 |

| C-b | 24.5 |

| C-c | 28.8 |

| C-d | 34.0 |

| C-e | 38.5 |

| C-f | 60.5 |

| C-Ar (C-I) | 94.5 |

| C-Ar | 128.0 |

| C-Ar | 129.5 |

| C-Ar | 131.0 |

| C-Ar | 139.0 |

| C-Ar (C-CO) | 141.0 |

| C=O (Ester) | 173.0 |

| C=O (Ketone) | 202.0 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbons: Two distinct signals in the downfield region correspond to the two carbonyl carbons. The ketone carbonyl is expected at a higher chemical shift (around 202.0 ppm) compared to the ester carbonyl (around 173.0 ppm).

-

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the iodine atom (C-I) will be shifted upfield to around 94.5 ppm due to the heavy atom effect. The other aromatic carbons will resonate in the typical range of 128-141 ppm.

-

Aliphatic and Ester Carbons: The carbons of the ethyl group and the hexanoate chain will appear in the upfield region of the spectrum (14-61 ppm). The methylene carbon of the ester (C-f) will be around 60.5 ppm, while the methyl carbon (C-a) will be the most upfield at approximately 14.2 ppm. The aliphatic chain carbons will appear in the 24-39 ppm range.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrument Setup: An FT-IR spectrometer is used. A background spectrum of the clean salt plates is recorded first.

-

Data Acquisition: The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Predicted Key IR Absorption Bands

| Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** |

| C-H stretch (aromatic) | 3100-3000 |

| C-H stretch (aliphatic) | 3000-2850 |

| C=O stretch (ketone) | ~1685 |

| C=O stretch (ester) | ~1735 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch (ester) | 1300-1000 |

Interpretation of the Predicted IR Spectrum

-

Carbonyl Stretching: The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the two carbonyl groups. The ester C=O stretch is expected at a higher wavenumber (~1735 cm⁻¹) than the aryl ketone C=O stretch (~1685 cm⁻¹), which is in conjugation with the aromatic ring.[1][2][3]

-

C-H Stretching: The spectrum will show C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons (below 3000 cm⁻¹).[1]

-

Aromatic C=C Stretching: A series of absorptions in the 1600-1450 cm⁻¹ region will be indicative of the carbon-carbon double bonds within the aromatic ring.

-

C-O Stretching: A strong band in the 1300-1000 cm⁻¹ region will correspond to the C-O stretching of the ester group.

Caption: Key functional groups and their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common technique for volatile compounds, while electrospray ionization (ESI) is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Identity |

| [M]⁺ | 360.02 | Molecular Ion |

| [M-C₂H₅O]⁺ | 315.00 | Loss of ethoxy group |

| [C₇H₄IO]⁺ | 230.93 | 2-iodobenzoyl cation |

| [C₆H₄I]⁺ | 202.94 | 2-iodophenyl cation |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of approximately 360.02, corresponding to the molecular weight of this compound (C₁₄H₁₇IO₃).[4][5][6]

-

Fragmentation Pattern: Under electron ionization, the molecule is expected to undergo characteristic fragmentation. A prominent fragment would likely be the 2-iodobenzoyl cation at m/z 230.93, formed by cleavage of the bond between the ketone carbonyl and the aliphatic chain. Further fragmentation could lead to the 2-iodophenyl cation at m/z 202.94. Loss of the ethoxy group from the ester would result in a fragment at m/z 315.00.

Caption: A plausible fragmentation pathway for this compound in MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural characterization of this compound. By integrating the predictive data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can gain a detailed and confident understanding of the molecule's structure. While the data presented herein is predictive, it is grounded in well-established spectroscopic principles and serves as an excellent benchmark for the analysis of experimentally obtained data. This multi-technique approach is indispensable in modern chemical research and drug development, ensuring the integrity and purity of synthesized compounds.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). Ethyl 6-oxo-6-phenylhexanoate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 6-oxo-6-phenylhexanoate. Retrieved from [Link]

-

DocBrown. (2026, January 3). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 30). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. youtube.com [youtube.com]

- 3. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 4. 898777-15-6|this compound|BLDpharm [bldpharm.com]

- 5. govinfo.gov [govinfo.gov]

- 6. ETHYL 6-(4-IODOPHENYL)-6-OXOHEXANOATE | 854658-72-3 [chemicalbook.com]

An In-depth Technical Guide to Ethyl 6-(2-iodophenyl)-6-oxohexanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-(2-iodophenyl)-6-oxohexanoate is a bifunctional organic molecule that holds significant promise as a versatile building block in synthetic and medicinal chemistry. Its structure, incorporating an ortho-iodinated aromatic ketone and a linear ethyl ester chain, offers multiple reaction sites for diversification and molecular scaffolding. This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and discusses its potential applications in drug discovery and organic synthesis, grounded in established chemical principles and data from analogous structures.

Chemical and Physical Properties

A detailed experimental characterization of this compound is not extensively available in public literature. However, based on its structure and data from related compounds, we can deduce its core physicochemical properties.

| Property | Value | Source/Rationale |

| CAS Number | 898777-15-6 | [1][2] |

| Molecular Formula | C₁₄H₁₇IO₃ | [1] |

| Molecular Weight | 360.19 g/mol | [1][2] |

| Appearance | Likely a solid at room temperature. | The para-isomer, Ethyl 6-(4-iodophenyl)-6-oxohexanoate, has a melting point of 66-67 °C[3]. Ortho-isomers often have comparable, if slightly different, physical properties. |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes. Insoluble in water. | General solubility characteristics of moderately polar organic compounds. |

| Stability | Stable under normal storage conditions. May be sensitive to light due to the carbon-iodine bond. | Incompatible with strong oxidizing agents, strong acids, and strong bases[4]. |

Spectroscopic Data (Predicted)

-

¹H NMR:

-

Aromatic protons (4H) would appear in the δ 7.0-8.0 ppm region, exhibiting complex splitting patterns due to ortho and meta couplings.

-

The ethyl ester group would show a quartet around δ 4.1 ppm (CH₂) and a triplet around δ 1.2 ppm (CH₃).

-

The aliphatic chain protons would be visible as multiplets in the δ 1.6-3.0 ppm range. The protons alpha to the ketone (CH₂) would be the most downfield of this group.

-

-

¹³C NMR:

-

The ketone carbonyl carbon would be observed around δ 198-202 ppm.

-

The ester carbonyl carbon would appear around δ 173 ppm.

-

Aromatic carbons would be found in the δ 125-140 ppm region. The carbon bearing the iodine atom would be significantly shifted.

-

The ethyl ester carbons would be at approximately δ 60 ppm (OCH₂) and δ 14 ppm (CH₃).

-

The aliphatic chain carbons would resonate between δ 20-40 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band for the ketone C=O stretch would be expected around 1680-1700 cm⁻¹.

-

A strong absorption for the ester C=O stretch would be visible around 1730-1740 cm⁻¹.

-

C-H stretches for the aromatic and aliphatic portions would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

The C-I bond stretch would be observed in the fingerprint region, typically below 600 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed at m/z = 360.

-

A characteristic isotopic pattern for iodine would be present.

-

Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅), cleavage of the aliphatic chain, and fragmentation of the aromatic ring.

-

Synthesis and Reaction Chemistry

A plausible and efficient synthesis of this compound involves the Friedel-Crafts acylation of iodobenzene with a suitable acylating agent derived from adipic acid.

Proposed Synthesis Workflow

Caption: Proposed two-stage synthesis of this compound.

Detailed Synthesis Protocol

This protocol is based on well-established methodologies for Friedel-Crafts acylations[11].

Part 1: Preparation of Ethyl 6-chloro-6-oxohexanoate (Acyl Chloride)

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add adipic acid monoethyl ester (1 equivalent).

-

Reagent Addition: Slowly add thionyl chloride (1.2 equivalents) to the flask at room temperature. A gas outlet should be connected to a trap to neutralize the evolving HCl and SO₂ gases.

-

Reaction: Heat the mixture to reflux (approximately 80 °C) for 2-3 hours, or until the evolution of gas ceases.

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude ethyl 6-chloro-6-oxohexanoate is typically used in the next step without further purification.

Part 2: Friedel-Crafts Acylation

-

Reaction Setup: In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.3 equivalents) in a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add the crude ethyl 6-chloro-6-oxohexanoate from Part 1 to the AlCl₃ suspension.

-

Addition of Iodobenzene: To this mixture, add iodobenzene (1 equivalent) dropwise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Reactivity and Potential Transformations

The presence of the ortho-iodo group on the aromatic ring is of particular synthetic interest. This functionality can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce further molecular complexity. The ketone and ester functionalities also offer avenues for a wide range of chemical modifications.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Functionalized aromatic ketones and long-chain esters are prevalent motifs in pharmacologically active molecules[12]. This compound serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications.

-

Fragment-Based Drug Discovery (FBDD): The molecule can be considered a large fragment or a scaffold that can be elaborated upon to develop potent and selective inhibitors for various biological targets[13].

-

Lead Optimization: The reactive handles on the molecule allow for systematic modification to improve the pharmacokinetic and pharmacodynamic properties of lead compounds. Late-stage functionalization of the aryl iodide is a particularly attractive strategy[14][15].

-

Synthesis of Heterocycles: The ketone and ester functionalities can be utilized in cyclization reactions to construct a variety of heterocyclic systems, which are a cornerstone of many approved drugs.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the general safety precautions for similar laboratory chemicals, the following handling guidelines are recommended[4][16]:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a chemical entity with considerable potential for advanced organic synthesis and drug discovery. While detailed experimental data is sparse, its chemical properties and reactivity can be reliably predicted based on its structure and analogy to related compounds. The synthetic accessibility and the presence of multiple functional groups make it an attractive starting material for the creation of diverse and complex molecular architectures. Further investigation into the chemistry and biological activity of derivatives of this compound is warranted and could lead to the development of novel therapeutics and functional materials.

References

- Safety Data Sheet. (2024, February 13).

- BLDpharm. (n.d.). 898777-15-6|this compound.

- Rieke Metals Products & Services. (n.d.). This compound | #7633d.

- Sigma-Aldrich. (2025, May 7). SAFETY DATA SHEET.

- PubChem. (n.d.). Ethyl 6-oxohexanoate | C8H14O3 | CID 11171124.

- ACS Publications. (2012, December 12). Catalytic Enantioselective α-Tosyloxylation of Ketones Using Iodoaryloxazoline Catalysts: Insights on the Stereoinduction Process | The Journal of Organic Chemistry.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- PubChem. (n.d.). Ethyl 6-oxo-6-phenylhexanoate | C14H18O3 | CID 3681727.

- Sigma-Aldrich. (n.d.). Ethyl 6-hydroxyhexanoate 97 5299-60-5.

- ChemicalBook. (n.d.). ETHYL 6-(4-IODOPHENYL)-6-OXOHEXANOATE | 854658-72-3.

- PubChem. (n.d.). Ethyl 6-hydroxyhexanoate | C8H16O3 | CID 357781.

- ChemSynthesis. (2025, May 20). ethyl 6-(2-methyl-1,3-dioxolan-2-yl)-3-oxohexanoate.

- Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.

- ACS Publications. (n.d.). Catalytic Direct β-Arylation of Simple Ketones with Aryl Iodides.

- Supporting Information. (n.d.).

- SpectraBase. (n.d.). Ethyl 6-oxo-6-phenylhexanoate - Optional[MS (GC)] - Spectrum.

- NIST WebBook. (n.d.). Hexanoic acid, 2-ethyl-.

- Nature Reviews Chemistry. (2021, July 13). Late-stage C–H functionalization offers new opportunities in drug discovery.

- Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). (2022, February 4).

- PubMed Central. (n.d.). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization.

- ResearchGate. (2025, August 6). (PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities.

- Reachem Chemicals. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development.

- Sigma-Aldrich. (n.d.). ethyl 6-(4-heptyloxyphenyl)-6-oxohexanoate | 898757-99-8.

- ResearchGate. (n.d.). Application to carboxylic acid‐containing drugs and natural products.[a,b,c].

- ResearchGate. (n.d.). Pd‐Catalyzed ortho‐hydroxylation of aryl ketones.

Sources

- 1. 898777-15-6|this compound|BLDpharm [bldpharm.com]

- 2. This compound | #7633d | Rieke Metals Products & Services [riekemetals.com]

- 3. ETHYL 6-(4-IODOPHENYL)-6-OXOHEXANOATE | 854658-72-3 [amp.chemicalbook.com]

- 4. images.thdstatic.com [images.thdstatic.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl 6-oxo-6-phenylhexanoate | C14H18O3 | CID 3681727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Hexanoic acid, 2-ethyl- [webbook.nist.gov]

- 11. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate - Google Patents [patents.google.com]

- 12. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]